5-Hydroxy-5-methylhydantoin

Description

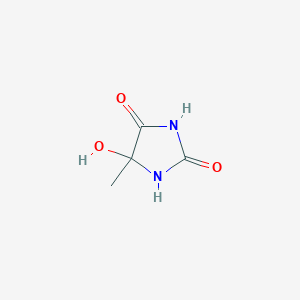

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3/c1-4(9)2(7)5-3(8)6-4/h9H,1H3,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQHZBFQVYOFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905511 | |

| Record name | 4-Methyl-4H-imidazole-2,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10045-58-6 | |

| Record name | 2,4-Imidazolidinedione, 5-hydroxy-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-4H-imidazole-2,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxy-5-methylhydantoin: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-5-methylhydantoin is a heterocyclic organic compound of significant interest in the fields of medicinal chemistry, toxicology, and drug development. It is recognized as a key intermediate in the formation of advanced glycation endproducts (AGEs), which are implicated in the pathophysiology of aging and various metabolic diseases. Furthermore, it plays a crucial role as a DNA lesion that can act as a molecular trap for DNA glycosylases, enzymes pivotal to the Base Excision Repair (BER) pathway. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological significance of this compound, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Identification

This compound, also known as 5-hydroxy-5-methylimidazolidine-2,4-dione, is a derivative of hydantoin. The core structure consists of a five-membered imidazolidine ring with two carbonyl groups at positions 2 and 4. A methyl group and a hydroxyl group are attached to the carbon at position 5.

Systematic IUPAC Name: 5-hydroxy-5-methylimidazolidine-2,4-dione[1]

Synonyms: 5-Hydroxy-5-methyl-2,4-imidazolidinedione, 5-Methyl-5-hydroxyhydantoin[2]

Chemical Formula: C₄H₆N₂O₃[2]

Molecular Weight: 130.10 g/mol [1][2]

CAS Number: 10045-58-6[2]

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 166 °C | Benchchem |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available | |

| XLogP3-AA (Computed) | -1.4 | [1] |

Table 2: Spectroscopic Data for this compound (and related hydantoins)

| Spectroscopy | Data | Source |

| ¹H NMR | Representative chemical shifts for hydantoin derivatives (in DMSO-d₆): N-H (~7.9 - 10.1 ppm), C(CH₃) (~1.5 - 2.1 ppm). Specific data for this compound is available on PubChem. | Benchchem,[1] |

| ¹³C NMR | Representative chemical shifts for hydantoin derivatives: C=O (C2) (~155 ppm), C=O (C4) (~171 ppm), C(CH₃) (~20 ppm). Specific data for this compound is available on PubChem. | Benchchem,[3][4][5] |

| Infrared (IR) | Vapor phase IR spectra are available on PubChem. Characteristic peaks for hydantoins include N-H stretching, C=O stretching, and C-N stretching. | [1] |

| Mass Spectrometry (MS) | GC-MS data is available on PubChem. | [1] |

Synthesis of this compound

Two primary synthetic routes for this compound have been described in the literature.

Condensation of Pyruvic Acid and Urea

A common method for the synthesis of this compound involves the condensation reaction between pyruvic acid and urea.

Reaction Scheme:

Experimental Protocol: A detailed, step-by-step experimental protocol is not fully elucidated in the readily available literature. However, the following reaction conditions have been reported:

-

A solution of 0.3 M urea and 1 M pyruvic acid is incubated for 16 hours at 56°C. This process yields several condensation products, including this compound. Further purification would be required to isolate the desired product.

Ozone-Mediated Oxidation of Thymidine

This compound can also be formed as a product of the ozone-mediated oxidation of thymidine. This reaction is particularly relevant in the context of DNA damage studies.

Experimental Protocol: A detailed experimental protocol for the specific synthesis of this compound via this method for preparative purposes is not widely available. This pathway is more commonly studied in the context of identifying DNA damage products.

Biological Significance and Signaling Pathways

This compound has significant implications in two major biological contexts: as a DNA lesion in the Base Excision Repair pathway and as an intermediate in the Advanced Glycation Endproduct pathway.

Role in Base Excision Repair (BER) Pathway

This compound is a form of oxidative DNA damage. It has been shown to act as a molecular trap for DNA glycosylases, the enzymes that initiate the BER pathway by recognizing and excising damaged bases.[6][7] This trapping mechanism can inhibit DNA repair and has implications for drug development, particularly in the context of cancer therapy where inhibiting DNA repair can enhance the efficacy of cytotoxic agents.

The mechanism involves the nucleophilic attack of a catalytic residue of the DNA glycosylase (e.g., N-terminal proline of Fpg) on the C5-carbon of the this compound lesion within the DNA strand.[7] This leads to the formation of a stable, covalent DNA-protein crosslink, effectively sequestering the enzyme and halting the repair process.

Role in Advanced Glycation Endproduct (AGE) Pathway

This compound is an intermediate in the Maillard reaction, a non-enzymatic reaction between reducing sugars and amino acids or proteins.[8] This reaction leads to the formation of a heterogeneous group of compounds known as Advanced Glycation Endproducts (AGEs). The accumulation of AGEs is associated with the pathogenesis of diabetes, atherosclerosis, and neurodegenerative diseases. This compound can act as a scavenger of reactive carbonyl species, thereby potentially modulating the formation of more complex and harmful AGEs.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not extensively detailed in single, publicly available sources. The following represents a compilation of information from various sources.

Synthesis via Condensation (Conceptual Protocol)

Objective: To synthesize this compound from pyruvic acid and urea.

Materials:

-

Pyruvic acid

-

Urea

-

Appropriate solvent (e.g., water or a suitable buffer)

-

Reaction vessel with temperature control

-

Stirring apparatus

-

Purification system (e.g., column chromatography or recrystallization solvents)

Procedure:

-

Prepare a solution of urea (e.g., 0.3 M) and pyruvic acid (e.g., 1 M) in the chosen solvent.

-

Heat the reaction mixture to a controlled temperature (e.g., 56°C).

-

Stir the reaction mixture for an extended period (e.g., 16 hours).

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture.

-

Isolate the crude product. This may involve extraction, precipitation, or solvent evaporation.

-

Purify the crude product using techniques such as column chromatography on silica gel or recrystallization to obtain pure this compound.

-

Characterize the final product using NMR, IR, and MS to confirm its identity and purity.

HPLC Analysis (General Method)

Objective: To analyze the purity of a this compound sample.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase (example):

-

A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile). The exact gradient program would need to be optimized.

Procedure:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent.

-

Prepare the sample solution to be analyzed.

-

Set up the HPLC system with the appropriate column and mobile phase.

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the standard and sample solutions.

-

Monitor the elution profile at a suitable UV wavelength (to be determined by UV-Vis spectroscopy).

-

Identify and quantify the this compound peak based on the retention time and peak area of the standard.

Conclusion

This compound is a molecule with significant implications for both understanding disease pathology and developing novel therapeutic strategies. Its role as a DNA glycosylase inhibitor presents opportunities for the development of new anticancer drugs, while its involvement in the AGE pathway makes it a target of interest for mitigating the complications of diabetes and aging. This technical guide has summarized the current knowledge of its chemical structure, properties, and biological roles, providing a valuable resource for researchers and drug development professionals. Further research is warranted to fully elucidate its physicochemical properties and to develop detailed, validated protocols for its synthesis and analysis.

References

- 1. This compound | C4H6N2O3 | CID 3014609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. [PDF] this compound DNA lesion, a molecular trap for DNA glycosylases | Semantic Scholar [semanticscholar.org]

- 7. This compound DNA lesion, a molecular trap for DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | High-Purity Research Chemical [benchchem.com]

Synthesis of 5-Hydroxy-5-methylhydantoin from Thymidine Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxidation of thymidine, a fundamental component of DNA, is a critical area of study in the fields of DNA damage and repair, carcinogenesis, and drug development. A significant product of this oxidative process is 5-Hydroxy-5-methylhydantoin, a stable lesion that can have profound biological consequences. This technical guide provides an in-depth overview of the synthesis of this compound from thymidine oxidation, focusing on hydroxyl radical-mediated reactions. It includes a summary of quantitative data, detailed experimental protocols for synthesis and purification, and a discussion of the relevant biological pathways, including the Base Excision Repair (BER) mechanism responsible for its removal from DNA.

Introduction

Oxidative damage to DNA is a constant threat to genomic integrity, arising from both endogenous metabolic processes and exogenous agents. Thymidine, due to the presence of a methyl group and a double bond in its pyrimidine ring, is particularly susceptible to attack by reactive oxygen species (ROS). One of the key players in this process is the hydroxyl radical (•OH), a highly reactive species that can be generated through various mechanisms, including the Fenton reaction and gamma-radiolysis of water. The reaction of hydroxyl radicals with thymidine leads to a variety of oxidation products, with 1-(2-deoxy-β-D-erythro-pentofuranosyl)-5-hydroxy-5-methylhydantoin being a major and stable lesion.[1]

The formation of this compound within a DNA strand represents a significant challenge to the cellular machinery, acting as a blocking lesion for some DNA polymerases.[1] To counteract this, cells have evolved sophisticated DNA repair mechanisms, primarily the Base Excision Repair (BER) pathway, to recognize and remove such lesions, thereby preventing potential mutations and maintaining genomic stability.[2]

This guide will detail the synthesis of this compound from thymidine, provide methods for its purification and characterization, and illustrate the biological pathways involved in its formation and repair.

Synthesis of this compound

The synthesis of this compound from thymidine is typically achieved through the generation of hydroxyl radicals in an aqueous solution of thymidine. Two common methods for generating these radicals are the Fenton reaction and gamma-radiolysis.

Fenton Reaction

The Fenton reaction involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals.[3]

Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH

Gamma-Radiolysis

Gamma-radiolysis of water also produces hydroxyl radicals, along with other reactive species.[4] This method offers a clean way to generate •OH without the introduction of metal ions that might need to be removed in downstream applications.

Reaction: H₂O --(γ-radiation)--> •OH, e⁻aq, H•, H₂O₂, H₂

Experimental Protocols

Synthesis via Fenton Reaction (Proposed Protocol)

This protocol is a representative procedure based on the principles of the Fenton reaction for the oxidation of nucleosides.[3][5]

-

Preparation of Solutions:

-

Prepare a 10 mM solution of thymidine in deionized water.

-

Prepare a 100 mM solution of ferrous sulfate (FeSO₄) in deionized water.

-

Prepare a 1 M solution of hydrogen peroxide (H₂O₂).

-

-

Reaction Setup:

-

In a reaction vessel, add the thymidine solution.

-

Adjust the pH of the thymidine solution to approximately 3-5 with a suitable acid (e.g., sulfuric acid).[6]

-

Add the ferrous sulfate solution to the thymidine solution to a final concentration of 1 mM.

-

Slowly add the hydrogen peroxide solution to the reaction mixture to a final concentration of 10 mM while stirring. The addition should be dropwise to control the reaction rate and temperature.[6]

-

-

Reaction Conditions:

-

Allow the reaction to proceed at room temperature for 1-2 hours with continuous stirring.

-

-

Quenching the Reaction:

-

Quench the reaction by adding an excess of a radical scavenger, such as methanol or ethanol.

-

Synthesis via Gamma-Radiolysis (Proposed Protocol)

This protocol is based on established methods for the gamma-radiolysis of aqueous solutions of nucleic acid components.[4][7]

-

Sample Preparation:

-

Prepare a 1 mM aqueous solution of thymidine in deionized, deoxygenated water. Deoxygenation can be achieved by bubbling with an inert gas like nitrogen or argon for at least 30 minutes.

-

Transfer the solution to a sealed, airtight container suitable for irradiation.

-

-

Irradiation:

-

Expose the thymidine solution to a Cobalt-60 gamma radiation source.

-

The total absorbed dose will determine the extent of thymidine oxidation. A dose range of 100-500 Gy is a typical starting point for generating significant product yields.[8]

-

-

Post-Irradiation Handling:

-

After irradiation, the sample can be stored frozen until purification and analysis.

-

Purification by High-Performance Liquid Chromatography (HPLC)

The purification of this compound from the complex mixture of oxidation products can be achieved using reversed-phase HPLC.[9][10]

-

Sample Preparation:

-

Concentrate the reaction mixture under reduced pressure.

-

Re-dissolve the residue in the HPLC mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions (Suggested):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 0% to 30% B over 30 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV absorbance at 210 nm and 254 nm.

-

Fraction Collection: Collect fractions corresponding to the peaks of interest for further analysis.

-

Quantitative Data and Characterization

Product Identification and Quantification

The identification and quantification of this compound can be performed using liquid chromatography-mass spectrometry (LC-MS).[11] Isotope dilution mass spectrometry can be employed for accurate quantification.

| Parameter | Value | Reference |

| Molecular Formula | C₄H₆N₂O₃ | [12] |

| Molecular Weight | 130.10 g/mol | [12] |

| IUPAC Name | 5-hydroxy-5-methylimidazolidine-2,4-dione | [12] |

Spectroscopic Data

Predicted ¹H NMR (in D₂O):

-

CH₃: ~1.5 ppm (singlet)

-

NH protons: Broad signals, exchangeable with D₂O.

Predicted ¹³C NMR (in D₂O):

-

C=O (C2 and C4): ~160-175 ppm

-

C5: ~70-80 ppm

-

CH₃: ~20-25 ppm

Mass Spectrometry (MS): Electron ionization mass spectrometry of hydantoins typically shows fragmentation patterns involving the loss of water and CO₂.[14] A prominent ion in the mass spectrum of this compound would be the molecular ion [M]⁺ at m/z 130.

Biological Significance and Repair Pathway

The formation of this compound in DNA is a significant event that triggers the Base Excision Repair (BER) pathway.[2][15]

Base Excision Repair (BER) Pathway

The BER pathway is a multi-step process that removes damaged bases from DNA.[16][17]

-

Recognition and Excision: The process is initiated by a DNA glycosylase that recognizes the this compound lesion. Several DNA glycosylases, including NEIL1, NEIL2, and NTH1, have been shown to excise hydantoin lesions.[18] The glycosylase cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.[4]

-

AP Site Incision: An AP endonuclease, such as APE1, recognizes the AP site and cleaves the phosphodiester backbone 5' to the lesion, creating a 3'-hydroxyl and a 5'-deoxyribose phosphate (dRP) end.

-

dRP Excision and DNA Synthesis: DNA polymerase β (Pol β) removes the 5'-dRP moiety and fills the single-nucleotide gap by incorporating the correct nucleotide (thymine in this case).

-

Ligation: The final nick in the DNA backbone is sealed by DNA ligase III, restoring the integrity of the DNA strand.

Visualizations

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Base Excision Repair Pathway for this compound

Caption: The Base Excision Repair pathway for a this compound lesion.

Conclusion

The synthesis of this compound from the oxidation of thymidine provides a valuable tool for studying the mechanisms of DNA damage and repair. Understanding the formation of this lesion and the intricate cellular pathways that have evolved to remove it is crucial for research in cancer biology, toxicology, and the development of novel therapeutic strategies. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in these fields to further investigate the role of thymidine oxidation products in health and disease.

References

- 1. Mutation versus repair: NEIL1 removal of hydantoin lesions in single-stranded, bulge, bubble, and duplex DNA contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Excision of Oxidatively Generated Hydantoin DNA Lesions by NEIL1 by the Competitive Binding of the Nucleotide Excision Repair Factor XPC-RAD23B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidative damage to DNA constituents by iron-mediated Fenton reactions--the thymidine family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. usptechnologies.com [usptechnologies.com]

- 7. RADIATION CHEMISTRY OF THYMINE IN AQUEOUS ALKALINE SOLUTION (Technical Report) | OSTI.GOV [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. A method for determination of iododeoxyuridine substitution of thymidine using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mass spectrometry of hydantoin-derived selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mutation versus repair: NEIL1 removal of hydantoin lesions in single-stranded, bulge, bubble and duplex DNA contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Base Excision Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Base excision repair - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 5-Hydroxy-5-methylhydantoin: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Hydroxy-5-methylhydantoin, a molecule of significant interest in the fields of organic chemistry, biochemistry, and pharmacology. The document details its historical discovery, common synthetic methodologies with a focus on the Bucherer-Bergs reaction, and its critical role as a DNA lesion and its subsequent involvement in the Base Excision Repair (BER) pathway. Quantitative physicochemical and spectroscopic data are presented in a structured format, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and History

The history of this compound is intrinsically linked to the broader discovery and development of hydantoin chemistry. The foundational work on the synthesis of hydantoins was pioneered by German chemist Hans Theodor Bucherer and his contemporaries in the early 20th century. A key milestone in the synthesis of 5-substituted hydantoins was the development of the Bucherer-Bergs reaction. In 1929, Hermann Bergs was granted a patent for a method to synthesize various 5-substituted hydantoins. Bucherer subsequently refined and expanded upon this method, establishing it as a versatile and widely used reaction in organic synthesis.

While the exact first synthesis of this compound is not prominently documented as a singular discovery, its preparation falls under the general scope of the Bucherer-Bergs reaction, which utilizes a ketone (in this case, pyruvic acid or a derivative) as a precursor. The significance of this compound grew substantially with the advancement of research into DNA damage and repair mechanisms. It was identified as a significant oxidation product of thymidine in DNA when exposed to hydroxyl radicals, leading to its classification as a DNA lesion.[1] This discovery has made it a crucial compound for studying the intricacies of DNA repair pathways, particularly the Base Excision Repair (BER) pathway.[2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 5-hydroxy-5-methylimidazolidine-2,4-dione | PubChem[3] |

| CAS Number | 10045-58-6 | ChemicalBook[4], SCBT[5] |

| Molecular Formula | C₄H₆N₂O₃ | PubChem[3], Biosynth[6] |

| Molecular Weight | 130.10 g/mol | PubChem[3], SCBT[5] |

| Appearance | White to off-white solid | (Typical) |

| Melting Point | Not reported | - |

| Solubility | Soluble in water | (Inferred) |

| pKa | Not reported | - |

| LogP | -1.4 (Predicted) | PubChem[3] |

| ¹H NMR | Data not readily available in literature | - |

| ¹³C NMR | Data not readily available in literature | - |

| IR Spectroscopy | Data not readily available in literature | - |

| Mass Spectrometry | Data not readily available in literature | - |

Synthesis and Experimental Protocols

The most common and versatile method for the synthesis of 5-substituted hydantoins, including this compound, is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction provides a straightforward route to the hydantoin ring system.

General Bucherer-Bergs Reaction for this compound

The synthesis of this compound via the Bucherer-Bergs reaction involves the reaction of pyruvic acid (or its ester) with an ammonium salt (like ammonium carbonate) and a cyanide source (such as sodium or potassium cyanide).

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from General Bucherer-Bergs Synthesis)

This protocol is an adapted procedure based on the general principles of the Bucherer-Bergs reaction for the synthesis of 5,5-disubstituted hydantoins.

Materials:

-

Pyruvic acid

-

Ammonium carbonate

-

Potassium cyanide (or Sodium cyanide) - EXTREME CAUTION: HIGHLY TOXIC

-

Ethanol

-

Water

-

Hydrochloric acid (for acidification)

-

Reaction vessel with reflux condenser and stirring mechanism

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: To the flask, add a solution of pyruvic acid in a 1:1 mixture of ethanol and water.

-

Addition of Reactants: While stirring, add ammonium carbonate and potassium cyanide to the reaction mixture. Caution: Potassium cyanide is extremely toxic. Handle with appropriate personal protective equipment and safety precautions.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (typically 60-80 °C) and maintain for several hours (e.g., 4-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 6-7. This should be done in a fume hood as it may release hydrogen cyanide gas.

-

Isolation: The product, this compound, may precipitate out of the solution upon cooling and acidification. If so, collect the solid by vacuum filtration. If the product remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be purified.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

-

Characterization: The purified product should be characterized by standard analytical techniques, including NMR spectroscopy, IR spectroscopy, and mass spectrometry, to confirm its identity and purity.

Biological Significance: A DNA Lesion in the Base Excision Repair Pathway

This compound is a significant form of DNA damage, arising from the oxidation of thymine residues.[1] The presence of this lesion in the DNA can disrupt normal cellular processes such as transcription and replication. To counteract this, cells have evolved a sophisticated repair mechanism known as the Base Excision Repair (BER) pathway.[2]

The Base Excision Repair (BER) Pathway for this compound

The BER pathway is a multi-step process that recognizes and removes damaged bases from the DNA.[7]

Caption: The Base Excision Repair (BER) pathway for a this compound lesion.

Steps in the BER Pathway:

-

Recognition and Excision: The process is initiated by a DNA glycosylase, such as NTH1 (Endonuclease III-like protein 1) or NEIL1 (Nei-like DNA glycosylase 1), which recognizes the this compound lesion. The glycosylase cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, excising the lesion and leaving behind an apurinic/apyrimidinic (AP) site.[2][7]

-

Incision: The AP site is then recognized by an AP endonuclease, primarily APE1. APE1 cleaves the phosphodiester backbone 5' to the AP site, creating a single-strand nick with a 3'-hydroxyl group and a 5'-deoxyribosephosphate (dRP) residue.[7]

-

End Processing and Synthesis: DNA Polymerase β (Pol β) is recruited to the nick. Pol β has a dual function: its dRP lyase activity removes the 5'-dRP residue, and its polymerase activity fills the single-nucleotide gap by inserting the correct nucleotide (in this case, thymine).

-

Ligation: Finally, DNA Ligase III, in complex with XRCC1, seals the nick in the DNA backbone, restoring the integrity of the DNA strand.

Conclusion

This compound, a derivative of the historically significant hydantoin class of compounds, has emerged as a key molecule in the study of DNA damage and repair. Its synthesis, achievable through established methods like the Bucherer-Bergs reaction, allows for its use in detailed biochemical and structural studies. Understanding its role as a DNA lesion and the intricacies of its repair via the Base Excision Repair pathway provides valuable insights into cellular mechanisms for maintaining genomic stability. This knowledge is fundamental for researchers in medicinal chemistry and drug development, particularly in the context of diseases associated with oxidative stress and DNA damage, such as cancer and neurodegenerative disorders. Further research into the interactions of this compound with DNA repair enzymes may open new avenues for the development of therapeutic agents that modulate these critical cellular processes.

References

- 1. [PDF] this compound DNA lesion, a molecular trap for DNA glycosylases | Semantic Scholar [semanticscholar.org]

- 2. This compound DNA lesion, a molecular trap for DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C4H6N2O3 | CID 3014609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 10045-58-6 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 10045-58-6 | FH24277 [biosynth.com]

- 7. Base Excision Repair and Lesion-Dependent Subpathways for Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

5-Hydroxy-5-methylhydantoin: A Technical Guide for Researchers

CAS Number: 10045-58-6 Molecular Formula: C₄H₆N₂O₃ Molecular Weight: 130.10 g/mol

This technical guide provides an in-depth overview of 5-Hydroxy-5-methylhydantoin, a molecule of significant interest in the fields of biochemistry, drug development, and molecular biology. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, with a focus on its roles in DNA damage and repair, as well as in the formation of Advanced Glycation Endproducts (AGEs).

Physicochemical Properties

This compound, also known as 5-Hydroxy-5-methyl-2,4-imidazolidinedione or 5-Methyl-5-hydroxyhydantoin, is a hydantoin derivative.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 10045-58-6 | [1] |

| Molecular Formula | C₄H₆N₂O₃ | [1] |

| Molecular Weight | 130.10 g/mol | [1] |

| IUPAC Name | 5-hydroxy-5-methylimidazolidine-2,4-dione | |

| Synonyms | 5-Hydroxy-5-methyl-2,4-imidazolidinedione, 5-Methyl-5-hydroxyhydantoin | [1] |

| Computed XLogP3 | -1.4 | |

| Topological Polar Surface Area | 78.4 Ų | |

| Physical Form | Solid |

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes. One notable method is the condensation reaction between pyruvic acid and urea. While detailed, step-by-step protocols are proprietary to various manufacturers, the general procedure involves the incubation of these two precursors. For instance, a reaction utilizing 0.3 M urea and 1 M pyruvic acid incubated for 16 hours at 56°C has been reported to yield this compound. Another synthetic approach involves the reaction of α-ketoacids with carbodiimides in the presence of visible light, which induces the rearrangement of an O-acyl urea intermediate to form the hydantoin derivative.[2]

Biological Significance and Mechanism of Action

This compound plays a dual role in biological systems that is of high interest to researchers. It is recognized as both a product of DNA damage and an intermediate in the formation of Advanced Glycation Endproducts (AGEs).

Role in DNA Damage and Repair

As an oxidized form of thymidine, this compound is a DNA lesion that can be formed by reactive oxygen species.[3][4] This lesion is a substrate for the Base Excision Repair (BER) pathway, a critical cellular mechanism for repairing damaged DNA.[3] Specifically, DNA glycosylases, the key enzymes that initiate BER, recognize and excise such damaged bases.[3]

Interestingly, this compound has been shown to act as a "molecular trap" for certain DNA glycosylases.[3][4] The repair mechanism involves a nucleophilic attack by the enzyme on the DNA lesion. In the case of this compound, this can lead to the formation of an irreversible covalent complex between the enzyme and the DNA, effectively trapping the glycosylase and preventing the completion of the repair process.[3] This property makes it a valuable tool for studying the kinetics and mechanisms of DNA repair enzymes.

Role in Advanced Glycation Endproduct (AGE) Formation

This compound is also an intermediate in the Maillard reaction, the non-enzymatic reaction between sugars and proteins or lipids that leads to the formation of Advanced Glycation Endproducts (AGEs).[5][6] The accumulation of AGEs is implicated in the pathophysiology of numerous age-related diseases, including diabetes, atherosclerosis, and neurodegenerative disorders.[5][6] The formation of AGEs begins with the reaction of a reducing sugar with an amino group to form a Schiff base, which then rearranges to an Amadori product.[5][6] Subsequent reactions, including oxidation and condensation, lead to a diverse range of AGEs. As an intermediate in this pathway, this compound can be used in research to understand the mechanisms of AGE formation and to screen for potential inhibitors.

Experimental Protocols

Due to its role in DNA damage and repair, this compound is often used in in vitro assays to probe the activity of DNA repair enzymes.

DNA Glycosylase Trapping Assay (SDS-PAGE-TRAP)

This assay is designed to detect the formation of a covalent complex between a DNA glycosylase and a DNA strand containing the this compound lesion.[3]

Materials:

-

5'-[³²P]-labeled DNA duplex (e.g., 14-mer) containing a site-specific this compound lesion (100 nM final concentration).

-

Purified DNA glycosylase.

-

Reaction Buffer: 25 mM HEPES/NaOH (pH 7.6), 125 mM NaCl, 1 mM Na₂EDTA, 1.5 mM β-mercaptoethanol, 0.1 mM PMSF, and 6.5% glycerol.

-

Laemmli sample buffer (pH 8.8).

-

Discontinuous SDS-PAGE gel (10-16%).

Procedure:

-

Prepare the reaction mixture by combining the radiolabeled DNA duplex and the DNA glycosylase in the reaction buffer. The total volume is typically 10 µl.

-

Incubate the reaction mixture at 37°C for 20 minutes.

-

Stop the reaction by adding Laemmli sample buffer.

-

Heat the samples at 85°C for 2 minutes.

-

Analyze the reaction products by discontinuous SDS-PAGE.

-

After electrophoresis, expose the gel for autoradiography to visualize the radiolabeled DNA. A band shift will indicate the formation of a covalent DNA-protein complex.

Electrophoretic Mobility Shift Assay (EMSA) for DNA-Protein Binding

EMSA can be used to study the binding of proteins, such as DNA glycosylases, to DNA containing the this compound lesion. This assay is based on the principle that a DNA-protein complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment.[7][8]

Materials:

-

Labeled DNA probe (e.g., with biotin or a fluorescent dye) containing the this compound lesion.

-

Purified protein of interest (e.g., a DNA glycosylase).

-

Binding Buffer (a typical buffer might contain): 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, and 5% glycerol.

-

Non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

-

Native polyacrylamide gel (e.g., 4-6% in TBE buffer).

-

Loading dye.

Procedure:

-

Prepare the binding reactions in separate tubes. A typical reaction includes the binding buffer, the labeled DNA probe, the non-specific competitor DNA, and the protein of interest at various concentrations. Include a control reaction with no protein.

-

Incubate the reactions at room temperature for 20-30 minutes to allow for binding.

-

Add loading dye to each reaction.

-

Load the samples onto the native polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

Detect the labeled DNA probe using an appropriate method (e.g., chemiluminescence for biotin-labeled probes, or fluorescence imaging). A "shifted" band that migrates more slowly than the free probe indicates a DNA-protein interaction.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound DNA lesion, a molecular trap for DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] this compound DNA lesion, a molecular trap for DNA glycosylases | Semantic Scholar [semanticscholar.org]

- 5. Advanced Glycation End Products in the Skin: Molecular Mechanisms, Methods of Measurement, and Inhibitory Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advanced glycation end-product - Wikipedia [en.wikipedia.org]

- 7. 凝膠阻滯分析 - EMSA | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Hydroxy-5-methylhydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 5-Hydroxy-5-methylhydantoin. Due to the limited public availability of specific experimental spectra for this compound, this guide presents representative data based on the known chemical structure and typical values for related hydantoin derivatives. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the analysis, characterization, and development of hydantoin-based compounds.

Introduction to this compound

This compound, with the chemical formula C₄H₆N₂O₃, is a derivative of hydantoin, a heterocyclic organic compound.[1] Hydantoin and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The structural characterization of these molecules is crucial for understanding their function and for the development of new therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the molecular structure and confirming the identity of such compounds.

Spectroscopic Data

The following tables summarize the representative spectroscopic data for this compound. This data is compiled based on the analysis of its functional groups and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 | Singlet | 1H | N-H (amide) |

| ~7.9 | Singlet | 1H | N-H (amide) |

| ~5.5 | Singlet | 1H | O-H (hydroxyl) |

| ~1.4 | Singlet | 3H | C-CH₃ (methyl) |

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~175 | Quaternary | C=O (carbonyl) |

| ~158 | Quaternary | C=O (carbonyl) |

| ~70 | Quaternary | C-OH (carbinol) |

| ~25 | Primary | -CH₃ (methyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Representative IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3400 - 3200 | Strong, Broad | O-H | Stretching |

| 3300 - 3100 | Medium | N-H | Stretching |

| 1780 - 1720 | Strong | C=O | Stretching (Amide I) |

| 1720 - 1680 | Strong | C=O | Stretching (Amide I) |

| 1450 - 1350 | Medium | C-H | Bending |

| 1200 - 1000 | Medium | C-O | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity and structure.

Table 4: Representative Mass Spectrometry Data for this compound

| m/z Ratio | Relative Intensity (%) | Assignment |

| 130 | Moderate | [M]⁺ (Molecular Ion) |

| 115 | High | [M - CH₃]⁺ |

| 87 | Moderate | [M - C₂H₃O]⁺ |

| 72 | High | [M - C₂H₂O₂]⁺ |

| 43 | High | [C₂H₃O]⁺ |

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are representative of standard procedures for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interference from proton signals of the solvent itself.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds between pulses. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans is generally necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound sample is placed directly onto the diamond crystal of the ATR accessory. Pressure is applied to ensure good contact between the sample and the crystal. This is a common and convenient method for solid samples.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for samples dissolved in a suitable solvent. For GC-MS, the sample is vaporized in a heated injection port.

-

Ionization: Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can also be used to preserve the molecular ion.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or other suitable detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Role of 5-Hydroxy-5-methylhydantoin in Oxidative DNA Damage: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a fundamental driver of cellular damage, implicated in a wide array of pathologies including cancer, neurodegenerative disorders, and aging. A key consequence of oxidative stress is the damage to cellular macromolecules, most critically, DNA. The oxidation of DNA bases can lead to mutations and genomic instability if not efficiently repaired. Among the myriad of oxidative DNA lesions, 5-hydroxy-5-methylhydantoin (5-OH-5-MeHyd) emerges as a significant product of thymine oxidation. This technical guide provides a comprehensive overview of the role of 5-OH-5-MeHyd in oxidative DNA damage, its formation, its function as a biomarker, the analytical methods for its detection, and the cellular mechanisms for its repair. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the mechanisms of oxidative DNA damage and developing novel therapeutic strategies.

Introduction: The Landscape of Oxidative DNA Damage

Reactive oxygen species (ROS), generated as byproducts of normal cellular metabolism and from exogenous sources, can induce a variety of lesions in DNA.[1] These include single- and double-strand breaks, abasic sites, and a plethora of oxidized base modifications. Thymine, one of the four DNA bases, is a prominent target for oxidative attack, leading to the formation of several oxidation products, including thymine glycol and this compound.[2] 5-OH-5-MeHyd is a stable oxidation product of thymidine, formed upon exposure of DNA to hydroxyl radicals and excited photosensitizers.[3] Its presence in cellular DNA serves as an indicator of oxidative stress and has implications for mutagenesis and cytotoxicity.

Formation and Chemical Properties of this compound

This compound is formed from the oxidation of the thymine base in DNA. The reaction with hydroxyl radicals (•OH) is a primary route to its formation. The IUPAC name for this compound is 5-hydroxy-5-methylimidazolidine-2,4-dione, and its chemical formula is C4H6N2O3.

| Property | Value |

| IUPAC Name | 5-hydroxy-5-methylimidazolidine-2,4-dione |

| Molecular Formula | C4H6N2O3 |

| Molecular Weight | 130.10 g/mol |

| CAS Number | 10045-58-6 |

This compound as a Biomarker of Oxidative DNA Damage

The measurement of 5-OH-5-MeHyd in biological samples, such as urine and tissue DNA, can serve as a biomarker for assessing the extent of oxidative DNA damage. While quantitative data for 5-OH-5-MeHyd is not as abundant as for other markers like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), its stable nature makes it a promising candidate for such applications. Due to the limited availability of specific quantitative data for this compound, the following table presents data for a related and well-studied thymine oxidation product, thymine glycol, to illustrate the potential utility of such measurements.

Table 1: Representative Urinary Levels of Thymine Glycol as a Biomarker of Oxidative Stress

| Condition | Subject | Analyte | Concentration (nmol/day) | Reference |

| Normal | Human | Thymine glycol + Thymidine glycol | ~32 | [1] |

| Normal | Rat | Thymine glycol + Thymidine glycol | ~15 times higher per kg than humans | [1] |

Cellular Repair of this compound Lesions

The primary cellular defense against 5-OH-5-MeHyd lesions is the Base Excision Repair (BER) pathway.[4] This intricate process involves a series of enzymes that recognize and remove the damaged base, restoring the original DNA sequence.

The Base Excision Repair (BER) Pathway for Hydantoin Lesions

The BER pathway for hydantoin lesions is initiated by a DNA glycosylase that recognizes the damaged base. The human DNA glycosylase NEIL1 (Nei-like DNA glycosylase 1) has been shown to efficiently recognize and excise hydantoin lesions, including 5-OH-5-MeHyd.[2][5]

Experimental Protocols

Quantification of this compound in Urine by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of 5-OH-5-MeHyd in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution.

Materials:

-

Urine sample

-

[13C,15N2]-5-Hydroxy-5-methylhydantoin (internal standard)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Methanol, Acetonitrile, Formic acid (LC-MS grade)

-

Ultrapure water

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples on ice.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet debris.

-

To 1 mL of supernatant, add a known amount of [13C,15N2]-5-Hydroxy-5-methylhydantoin internal standard.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with an appropriate solvent to remove interferences.

-

Elute the analyte and internal standard with a suitable elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate 5-OH-5-MeHyd from other urinary components.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

5-OH-5-MeHyd: Precursor ion (e.g., [M+H]+) -> Product ion

-

[13C,15N2]-5-OH-5-MeHyd: Precursor ion -> Product ion (Note: Specific mass transitions need to be optimized experimentally)

-

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of 5-OH-5-MeHyd and a fixed concentration of the internal standard.

-

Calculate the concentration of 5-OH-5-MeHyd in the urine sample based on the peak area ratio of the analyte to the internal standard.

-

Enzymatic Digestion of DNA for this compound Analysis

This protocol outlines the enzymatic hydrolysis of DNA to its constituent nucleosides for subsequent analysis by LC-MS/MS.

Materials:

-

Purified DNA sample

-

Nuclease P1

-

Alkaline Phosphatase

-

Enzyme buffers

-

LC-MS/MS system

Procedure:

-

DNA Denaturation:

-

Dissolve the DNA sample in a suitable buffer.

-

Heat the sample at 100°C for 5 minutes to denature the DNA into single strands.

-

Immediately place the sample on ice to prevent re-annealing.

-

-

Nuclease P1 Digestion:

-

Add Nuclease P1 to the denatured DNA sample.

-

Incubate at 37°C for 2 hours. This enzyme will hydrolyze the single-stranded DNA into 5'-mononucleotides.

-

-

Alkaline Phosphatase Digestion:

-

Add Alkaline Phosphatase to the reaction mixture.

-

Incubate at 37°C for 2 hours. This enzyme will dephosphorylate the 5'-mononucleotides to their corresponding nucleosides.

-

-

Sample Cleanup:

-

Centrifuge the reaction mixture to pellet any undigested material.

-

The supernatant containing the nucleosides is ready for LC-MS/MS analysis as described in section 5.1, with appropriate modifications for the different matrix.

-

Synthesis of [13C,15N2]-5-Hydroxy-5-methylhydantoin

The synthesis of a stable isotope-labeled internal standard is crucial for accurate quantification by mass spectrometry. A plausible synthetic route for [13C,15N2]-5-Hydroxy-5-methylhydantoin is outlined below, starting from isotopically labeled precursors.

Conclusion and Future Directions

This compound is a significant and stable product of oxidative DNA damage to thymine. Its presence in biological systems is a clear indicator of oxidative stress. The Base Excision Repair pathway, particularly involving the DNA glycosylase NEIL1, plays a crucial role in mitigating the potentially mutagenic effects of this lesion. While robust analytical methods for other oxidative DNA damage biomarkers are well-established, there is a need for more widespread application and standardization of methods for the quantification of 5-OH-5-MeHyd. Future research should focus on generating more extensive quantitative data on the levels of 5-OH-5-MeHyd in various diseases and in response to different oxidative stressors. Such data will be invaluable for validating its utility as a clinical biomarker and for advancing our understanding of the role of oxidative DNA damage in human health and disease. The development of targeted therapies that enhance the repair of such lesions holds promise for the prevention and treatment of a range of oxidative stress-related pathologies.

References

- 1. Thymine glycol and thymidine glycol in human and rat urine: a possible assay for oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Superior Removal of Hydantoin Lesions Relative to other Oxidized Bases by the Human DNA Glycosylase hNEIL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repair and coding properties of this compound nucleosides inserted into DNA oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound DNA lesion, a molecular trap for DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mutation versus repair: NEIL1 removal of hydantoin lesions in single-stranded, bulge, bubble and duplex DNA contexts - PMC [pmc.ncbi.nlm.nih.gov]

The Thermal Stability and Degradation of 5-Hydroxy-5-methylhydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-5-methylhydantoin (5-OH-5-Me-Hyd) is a significant oxidation product of thymine, a fundamental component of DNA. Its presence in biological systems is primarily associated with DNA damage, acting as a lesion that can impede DNA replication and transcription. Consequently, a comprehensive understanding of its stability and degradation pathways is crucial for research in oncology, aging, and toxicology. This technical guide provides an in-depth overview of the known stability and degradation characteristics of this compound, with a focus on its behavior in biological contexts due to the current focus of available research. While direct thermal analysis data on the pure compound is limited in publicly accessible literature, this guide synthesizes the existing knowledge on its formation, biological degradation, and chemical instabilities.

Introduction

This compound is formed from the oxidation of the thymine base in DNA, a process initiated by reactive oxygen species (ROS) such as hydroxyl radicals.[1] Its formation is a key event in oxidative DNA damage, implicated in various pathological conditions. The stability of this lesion and the mechanisms of its removal are of paramount importance for maintaining genomic integrity.

Chemical and Biological Stability

Current research has predominantly focused on the stability and degradation of this compound within the context of DNA. Information regarding the thermal properties of the isolated compound is not extensively covered in the available literature.

Biological Degradation and Repair Pathways

The primary routes for the degradation of this compound in vivo are through dedicated DNA repair pathways. These enzymatic processes recognize and excise the damaged base, restoring the correct DNA sequence. The two main pathways involved are Base Excision Repair (BER) and Nucleotide Incision Repair (NIR).[1]

-

Base Excision Repair (BER): In this pathway, a DNA glycosylase, such as NTH1, NEIL1, or NEIL2 in humans, recognizes the 5-OH-5-Me-Hyd lesion and cleaves the N-glycosidic bond, releasing the damaged base.[1] The resulting abasic site is then further processed by other enzymes to restore the original nucleotide.

-

Nucleotide Incision Repair (NIR): AP endonucleases, key enzymes in the BER pathway, can also initiate NIR by incising the DNA backbone immediately 5' to the lesion.[1] This allows for the removal of the damaged nucleotide and subsequent DNA synthesis and ligation to repair the strand.

Chemical Instability

Beyond enzymatic degradation, this compound exhibits certain chemical instabilities:

-

Isomerization and Ring-Chain Tautomerism: 5-Hydroxyhydantoin derivatives can undergo isomerization and exist in equilibrium between different stereoisomers (5R and 5S) and also exhibit ring-chain tautomerism, where the hydantoin ring can open to form a carbonyl intermediate.[2]

-

pH-Dependent Stability: The stability of the open-chain intermediate and the rate of isomerization are influenced by pH. Isomerization is reported to be suppressed at a lower pH (pH 6).[2]

-

Weak Instability in Oligonucleotides: Studies using piperidine have indicated a weak instability of the 5-OH-5-Me-Hyd nucleoside when incorporated into an oligonucleotide chain.[3]

Quantitative Data on Stability and Degradation

| Parameter | Description | Conditions | Reference(s) |

| Biological Half-life | The persistence of the lesion in DNA is dependent on the efficiency of the cellular DNA repair machinery. Specific half-life data is highly context-dependent (cell type, metabolic state, etc.) and not explicitly defined in the general literature. | In vivo, in vitro cellular systems | [1] |

| Enzymatic Excision | The lesion is actively removed by DNA glycosylases (NTH1, NEIL1, NEIL2) and AP endonucleases. | Physiological conditions (e.g., 37°C, neutral pH) in the presence of repair enzymes. | [1] |

| Chemical Instability | The molecule exhibits isomerization and ring-chain tautomerism. | Aqueous solution. | [2] |

| pH Sensitivity | Isomerization is suppressed at lower pH. | pH 6. | [2] |

Experimental Protocols

Detailed experimental protocols for the thermal analysis of pure this compound are not available. However, protocols for the analysis and characterization of this lesion in a biological context are well-established.

Protocol for Detection of this compound in DNA by GC-MS

This protocol is adapted from methodologies used to measure oxidative DNA damage.

1. DNA Extraction and Hydrolysis:

- Extract DNA from the sample of interest using a standard phenol-chloroform extraction or a commercial DNA isolation kit.

- Hydrolyze the DNA to release the constituent bases. This is typically done by heating the DNA sample in formic acid (e.g., 60% formic acid at 150°C for 30 minutes).

- Lyophilize the sample to remove the acid.

2. Derivatization:

- To make the bases volatile for GC-MS analysis, they must be derivatized. A common method is trimethylsilylation.

- Add a derivatizing agent such as a mixture of bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and a solvent like acetonitrile.

- To prevent artifactual oxidation during derivatization, the reaction should be carried out under an inert atmosphere (e.g., nitrogen) and at a controlled temperature (e.g., room temperature to 120°C, though lower temperatures are recommended to minimize artifacts).[4] The addition of a reducing agent like ethanethiol can further prevent artifactual oxidation.[4]

- Heat the mixture to ensure complete derivatization (e.g., 120°C for 30 minutes, though optimized conditions may vary).

3. GC-MS Analysis:

- Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.

- Use a suitable capillary column (e.g., a non-polar or semi-polar column like a DB-5ms).

- The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantitative analysis, using characteristic ions of the derivatized this compound.

- Quantification is achieved by comparing the peak area of the analyte to that of an internal standard (e.g., a stable isotope-labeled version of the base).

Protocol for DNA Glycosylase-Based Excision Assay

This assay is used to determine the activity of DNA repair enzymes on 5-OH-5-Me-Hyd-containing DNA.

1. Substrate Preparation:

- Synthesize an oligonucleotide containing a site-specific this compound lesion.

- Label the 5' end of the oligonucleotide with a radioactive isotope (e.g., 32P) using T4 polynucleotide kinase and [γ-32P]ATP.

- Anneal the labeled oligonucleotide with its complementary strand to form a double-stranded DNA substrate.

2. Enzymatic Reaction:

- Incubate the radiolabeled DNA duplex with the purified DNA glycosylase of interest in a suitable reaction buffer (e.g., 25 mM HEPES-NaOH pH 7.6, 100 mM KCl, 1 mM EDTA, and 10% glycerol).

- The reaction is typically carried out at 37°C for a defined period (e.g., 15-60 minutes).

3. Analysis of Products:

- Stop the reaction by adding a loading buffer containing a denaturant (e.g., formamide).

- If the enzyme has associated lyase activity, it will cleave the DNA backbone at the abasic site. If not, the abasic site can be cleaved by subsequent treatment with hot piperidine or an AP endonuclease.

- Denature the DNA by heating (e.g., 95°C for 5 minutes).

- Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

- Visualize the radioactive bands using autoradiography or a phosphorimager. The appearance of a shorter DNA fragment indicates successful excision and cleavage at the lesion site.

Visualizations

Degradation Pathway of this compound in DNA

Caption: Biological degradation pathways for this compound in DNA.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for the detection of this compound by GC-MS.

Conclusion

This compound is a critical molecule in the study of oxidative DNA damage. While its thermal stability as a pure compound remains an area for future investigation, its degradation and stability within a biological framework are well-documented. The primary mechanism for its degradation is through the enzymatic action of the Base Excision Repair and Nucleotide Incision Repair pathways. Chemically, it is known to undergo isomerization. The experimental protocols provided herein offer robust methods for the detection and characterization of this important DNA lesion, providing valuable tools for researchers in the fields of molecular biology, toxicology, and drug development. Further studies are warranted to characterize the physicochemical properties, including thermal stability, of isolated this compound to provide a more complete profile of this molecule.

References

The Solubility Profile of 5-Hydroxy-5-methylhydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-5-methylhydantoin is a molecule of interest in various research domains, including medicinal chemistry and drug development. A thorough understanding of its solubility in different solvent systems is crucial for its application in synthesis, formulation, and biological assays. This technical guide provides a summary of the currently available solubility information for this compound and presents detailed experimental protocols for its empirical determination. Due to a lack of extensive quantitative data in publicly accessible literature, this document focuses on equipping researchers with the methodologies required to generate reliable solubility data in their own laboratories.

Overview of this compound

This compound is a derivative of hydantoin with the chemical formula C₄H₆N₂O₃. Its structure, featuring both hydrogen bond donors and acceptors, suggests a degree of polarity that influences its solubility in various media. Understanding its solubility is a critical first step in the development of any potential therapeutic application, as it impacts bioavailability, formulation strategies, and in-vitro testing conditions.

Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a notable lack of quantitative solubility data for this compound across a range of solvents. The available information is qualitative and summarized in the table below.

| Solvent | Temperature | Solubility | Concentration | Source |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble | Not Specified | ChemicalBook |

| Methanol | Not Specified | Slightly Soluble | Not Specified | ChemicalBook |

Note: "Slightly Soluble" is a qualitative term and is not defined with a specific concentration in the source material.

The absence of precise, quantitative data underscores the necessity for researchers to determine the solubility of this compound in solvents relevant to their specific applications. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, a systematic approach is required. The following protocols describe the equilibrium (shake-flask) method, a widely accepted technique for determining the thermodynamic solubility of a compound, followed by a common method for quantitative analysis.

Equilibrium Solubility Determination: Shake-Flask Method

This method measures the solubility of a compound once it has reached equilibrium in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Vials with screw caps (e.g., 20 mL glass scintillation vials)

-

Temperature-controlled orbital shaker or rotator

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker or rotator set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours. It is advisable to test samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the solute in solution does not change over time).

-

Sample Collection: After equilibration, remove the vials and let them stand undisturbed to allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high solubility measurements.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that is within the linear range of the chosen analytical method.

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for determining the concentration of a solute in a solution.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Diode Array Detector).

-

Analytical column appropriate for the analyte (e.g., C18 reverse-phase column).

-

Mobile phase (e.g., a mixture of acetonitrile and water, potentially with a pH modifier like formic acid or trifluoroacetic acid).

-

This compound reference standard.

-

Dilution solvent (same as the mobile phase or a component of it).

Procedure:

-

Method Development: Develop an HPLC method capable of separating this compound from any potential impurities or degradation products. The method should provide a sharp, symmetrical peak for the analyte. Determine the wavelength of maximum absorbance (λmax) for this compound for sensitive detection.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the dilution solvent. Inject these standards into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. The curve should be linear over the expected concentration range of the diluted samples (R² > 0.99).

-

Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system and record the peak area.

-

Concentration Calculation: Use the peak area of the sample and the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample.

-

Solubility Calculation: Account for the dilution factor to calculate the original concentration in the saturated solution. This value represents the solubility of this compound in the tested solvent at the specified temperature. Report the solubility in units such as mg/mL, g/L, or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of a compound like this compound.

5-Hydroxy-5-methylhydantoin: A Comprehensive Technical Guide on its Natural Occurrence and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 5-Hydroxy-5-methylhydantoin, a molecule of significant interest in the fields of biochemistry and medicine. While predominantly recognized as a product of DNA damage, this document synthesizes the current understanding of its natural occurrence, metabolic pathways, and the analytical methodologies used for its detection. This guide addresses the dual nature of this compound: its well-documented role as a lesion in nucleic acids and the emerging, yet limited, evidence of its existence as a free molecule. Particular emphasis is placed on the detailed experimental protocols and the visualization of relevant biological pathways to serve as a valuable resource for researchers.

Introduction

This compound is a heterocyclic organic compound that has garnered considerable attention due to its involvement in fundamental biological processes, most notably DNA damage and repair. Its presence in biological systems is primarily attributed to the oxidative degradation of the DNA base thymine. This guide delves into the known natural occurrences of this compound, its metabolic fate, and its role in cellular signaling, particularly in the context of the Base Excision Repair (BER) pathway. Furthermore, it aims to provide a clear and concise summary of the quantitative data available in the scientific literature and to detail the experimental protocols for its analysis.

Natural Occurrence of this compound

The natural occurrence of this compound can be categorized into two main forms: as a component of DNA (a DNA lesion) and, to a much lesser and poorly defined extent, as a free molecule.

This compound as a DNA Lesion

The most well-documented natural occurrence of this compound is as a product of oxidative damage to thymine residues within DNA. Reactive oxygen species (ROS), generated as byproducts of normal metabolic processes or from exposure to environmental agents, can attack the DNA, leading to a variety of lesions. The formation of this compound from thymine is a significant type of this damage.

While extensive research has been conducted on the formation and repair of this DNA lesion, quantitative data on its steady-state levels in the DNA of various organisms or tissues is not systematically tabulated in the literature. The concentration of such lesions is typically very low and is in a dynamic state of formation and repair.

Free this compound in Biological Systems, Food, and the Environment

There is a significant lack of documented evidence for the natural occurrence of free this compound in food, environmental samples, or as a routinely measured metabolite in biological fluids. While some hydantoin derivatives have been isolated from natural sources, such as thiohydantoins and hydantoins from horseradish (Armoracia rusticana), this compound has not been specifically identified among them.

The primary route for the presence of free this compound in a cell is likely the enzymatic removal of the lesion from DNA during the Base Excision Repair pathway. Once excised, the free base is released into the cellular environment before further metabolism or excretion.

A study on the metabolism of 1-methylhydantoin in mammals demonstrated its conversion to 5-hydroxy-1-methylhydantoin, suggesting that metabolic pathways for the hydroxylation of hydantoin rings exist[1]. This raises the possibility of analogous metabolic pathways for other hydantoins, which could potentially lead to the formation of free this compound from other precursors. However, direct evidence for this is currently lacking.

Due to the absence of quantitative data in the literature, a table summarizing the levels of free this compound in various matrices cannot be provided at this time.

Biological Significance and Signaling Pathways

The primary biological significance of this compound lies in its role as a DNA lesion that challenges the integrity of the genome. Its presence can block DNA replication and transcription, and if not repaired, can lead to mutations. The cell has evolved a sophisticated mechanism, the Base Excision Repair (BER) pathway, to specifically recognize and remove such damaged bases.

The Base Excision Repair (BER) Pathway for this compound

The BER pathway is initiated by a class of enzymes called DNA glycosylases that recognize and excise the damaged base. Several DNA glycosylases have been shown to act on this compound.

Figure 1: Simplified workflow of the Base Excision Repair pathway for this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the study of this compound, primarily in the context of DNA damage and repair.